molecular formula C12H15Cl B13564096 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene

4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene

Cat. No.: B13564096
M. Wt: 194.70 g/mol
InChI Key: HUNPNXFNDWVKGT-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene typically involves the reaction of 4-chloro-3-methylphenyl derivatives with appropriate butene precursors. One common method is the alkylation of 4-chloro-3-methylphenyl compounds using butene under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated aromatic ketones, while reduction may produce chlorinated aromatic alcohols.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-methylphenyl)-2-methyl-1-butene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different chemical properties and applications.

    4-Chloro-3,5-dimethylphenol: Another related compound with additional methyl groups, leading to different reactivity and uses.

Properties

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

1-chloro-2-methyl-4-(3-methylbut-3-enyl)benzene

InChI

InChI=1S/C12H15Cl/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3

InChI Key

HUNPNXFNDWVKGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=C)C)Cl

Origin of Product

United States

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